molecular formula C13H14N2O3 B2834191 1-(2-Methoxyethyl)-4-phenylpyrazine-2,3-dione CAS No. 2379984-91-3

1-(2-Methoxyethyl)-4-phenylpyrazine-2,3-dione

Cat. No. B2834191
M. Wt: 246.266
InChI Key: YAYGZNGHTWWFFQ-UHFFFAOYSA-N
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Description

“1-(2-Methoxyethyl)-4-phenylpyrazine-2,3-dione” is a complex organic compound. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring . The “2,3-dione” indicates the presence of two carbonyl (C=O) groups at the 2nd and 3rd positions of the pyrazine ring. The “1-(2-Methoxyethyl)” suggests an ethyl group with a methoxy (O-CH3) substituent attached to the 1st position of the pyrazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbonyl groups and the nitrogen atoms in the pyrazine ring could potentially allow for resonance structures . The methoxy group is an electron-donating group, which could impact the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl groups could potentially undergo addition reactions, and the pyrazine ring might participate in electrophilic substitution reactions . The methoxy group could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Future Directions

Research into new compounds like “1-(2-Methoxyethyl)-4-phenylpyrazine-2,3-dione” could lead to the discovery of novel properties and applications. Potential areas of interest could include medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

1-(2-methoxyethyl)-4-phenylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-18-10-9-14-7-8-15(13(17)12(14)16)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYGZNGHTWWFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CN(C(=O)C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-4-phenylpyrazine-2,3-dione

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